2-(Benzylsulfanyl)-4-[(4-methoxyphenyl)sulfanyl][1]benzothieno[3,2-d]pyrimidine
Description
2-(Benzylsulfanyl)-4-[(4-methoxyphenyl)sulfanyl][1]benzothieno[3,2-d]pyrimidine is a heterocyclic compound featuring a benzothieno[3,2-d]pyrimidine core substituted with benzylsulfanyl and 4-methoxyphenylsulfanyl groups. The benzothieno-pyrimidine scaffold is a privileged structure in medicinal chemistry due to its resemblance to purine bases, enabling interactions with biological targets such as enzymes and receptors . The sulfanyl groups at positions 2 and 4 introduce steric and electronic modifications that influence solubility, bioavailability, and binding affinity.
Properties
IUPAC Name |
2-benzylsulfanyl-4-(4-methoxyphenyl)sulfanyl-[1]benzothiolo[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2OS3/c1-27-17-11-13-18(14-12-17)29-23-22-21(19-9-5-6-10-20(19)30-22)25-24(26-23)28-15-16-7-3-2-4-8-16/h2-14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGGNTKQOJPSKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=NC(=NC3=C2SC4=CC=CC=C43)SCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(Benzylsulfanyl)-4-[(4-methoxyphenyl)sulfanyl] benzothieno[3,2-d]pyrimidine is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Chemical Structure
The chemical formula for this compound is , and it features a complex structure that contributes to its biological activity. The presence of sulfanyl groups and the benzothieno-pyrimidine framework play a crucial role in its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related benzothiazole and pyrimidine derivatives, which share structural similarities with our compound. For instance, derivatives have shown significant inhibition against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values indicate that certain derivatives exhibit effective antibacterial activity:
These findings suggest a promising potential for the compound in treating bacterial infections.
Anti-inflammatory Properties
The anti-inflammatory effects of compounds similar to 2-(Benzylsulfanyl)-4-[(4-methoxyphenyl)sulfanyl] benzothieno[3,2-d]pyrimidine have been documented in various studies. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are pivotal in inflammatory responses.
Anticancer Activity
Research has indicated that thiazole and pyrimidine derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various mechanisms:
- Cell Cycle Arrest : Some derivatives have shown the ability to halt cell cycle progression in cancerous cells.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways has been documented, leading to increased cancer cell death .
Case Studies
- Study on Antimicrobial Efficacy : A study conducted on benzothiazolopyrimidine derivatives demonstrated their effectiveness against multiple bacterial strains, confirming the importance of structural modifications in enhancing biological activity .
- Molecular Docking Studies : Molecular docking simulations have been performed to predict binding affinities of similar compounds to key proteins involved in bacterial resistance mechanisms. Results indicated favorable interactions with DNA gyrase and other targets associated with bacterial growth inhibition .
Pharmacokinetic Profile
Pharmacokinetic assessments using tools like SwissADME have predicted favorable absorption and bioavailability for compounds within this class, suggesting that modifications can lead to improved therapeutic profiles without violating Lipinski's rules for drug-likeness .
Data Table
| Property | Value |
|---|---|
| Molecular Weight | 426.59 g/mol |
| Chemical Formula | |
| Antimicrobial MIC (E. coli) | < 29 μg/mL |
| Antimicrobial MIC (S. aureus) | < 40 μg/mL |
| Anticancer Activity | Apoptosis induction observed |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 4-methoxyphenyl group enhances electron density, favoring interactions with aromatic residues in enzyme active sites (e.g., COX-2) .
- Solubility and Bioavailability : Piperazine-containing derivatives () exhibit higher solubility due to polar amine groups, whereas the target compound’s benzyl and methoxyphenyl groups increase lipophilicity, which may limit aqueous solubility but enhance membrane permeability .
- Ring System Modifications: Replacement of benzothieno with benzofuro () reduces sulfur’s electronegativity, altering charge distribution and hydrogen-bonding capacity .
Pharmacological Profiles
While direct data for the target compound is unavailable, insights can be extrapolated from analogs:
- Anti-Inflammatory Potential: Benzothieno-pyrimidines with aryl sulfanyl groups (e.g., derivatives 1–11) showed COX-2 inhibition comparable to nimesulide, suggesting the target compound may share this activity .
- Anticancer Activity : S-alkyl derivatives () demonstrated cytotoxicity via kinase inhibition, with IC₅₀ values in the micromolar range. The target compound’s sulfanyl groups may similarly interact with cysteine residues in oncogenic proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
